Extended Spacer Arm Reduces Steric Hindrance
Biotin‑bis‑amido‑SS‑NHS possesses an extended spacer arm measuring 24.3 Å, a feature attributed to its bis‑amido cross‑bridge architecture . This extended reach places the biotin moiety further from the labeled protein surface compared to the short‑chain Sulfo‑NHS‑Biotin, whose spacer arm measures only 13.5 Å, corresponding to the native valeric acid moiety alone . The longer spacer reduces steric occlusion of the biotin‑binding pocket of avidin/streptavidin, which resides deep within the tetrameric protein barrel. This geometric advantage is particularly consequential when labeling large macromolecular complexes, membrane proteins with limited surface accessibility, or proteins where biotinylation occurs at lysine residues proximal to the binding interface.
| Evidence Dimension | Spacer arm length (end‑to‑end distance between biotin head group and labeled protein surface) |
|---|---|
| Target Compound Data | 24.3 Å (Biotin‑bis‑amido‑SS‑NHS) |
| Comparator Or Baseline | 13.5 Å (Sulfo‑NHS‑Biotin) |
| Quantified Difference | +10.8 Å (approximately 80% longer) |
| Conditions | Structural determination based on molecular modeling and vendor‑reported spacer arm specifications |
Why This Matters
Longer spacer arm directly translates to improved avidin/streptavidin binding efficiency and higher detection sensitivity, reducing false‑negative outcomes in pull‑down assays where steric hindrance would otherwise limit capture of biotinylated targets.
